ENPP3 Inhibitor
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Overview
Description
ENPP3 Inhibitor is a compound that targets ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (ENPP3). ENPP3 is an enzyme involved in the hydrolysis of extracellular nucleotides, playing a crucial role in various cellular processes, including signaling pathways that control cell growth, differentiation, and apoptosis. ENPP3 inhibitors have gained significant attention in medical research, particularly in the context of cancer and other diseases .
Preparation Methods
The preparation of ENPP3 inhibitors involves several synthetic routes and reaction conditions. One common method includes the use of antibody-drug conjugates (ADC) targeting ENPP3. These ADCs are composed of an antibody against ENPP3 conjugated to a cytotoxic agent, such as monomethyl auristatin F (MMAF), via a linker like maleimidocaproyl (mc). The synthesis involves binding and internalization assays, cytotoxicity assays, and tumor growth inhibition in mouse xenograft models .
Industrial production methods for ENPP3 inhibitors are still under development, with ongoing research focusing on optimizing the synthesis process to ensure high yield and purity. The production involves the use of advanced biotechnological techniques to produce the antibody components and conjugate them with the cytotoxic agents.
Chemical Reactions Analysis
ENPP3 inhibitors undergo various chemical reactions, including:
Oxidation: ENPP3 inhibitors can undergo oxidation reactions, which may alter their chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the inhibitor’s efficacy.
Substitution: Substitution reactions are common, where specific functional groups in the inhibitor molecule are replaced with others to enhance its activity or selectivity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally aim to enhance the inhibitor’s potency and selectivity .
Scientific Research Applications
ENPP3 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used in the study of nucleotide metabolism and enzyme inhibition.
Biology: Investigated for their role in cellular signaling pathways and their effects on cell growth and differentiation.
Medicine: Explored as potential therapeutic agents for cancer treatment, particularly in renal cell carcinoma. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting ENPP3.
Mechanism of Action
The mechanism of action of ENPP3 inhibitors involves binding to the active site of the ENPP3 enzyme, preventing it from catalyzing its normal biochemical reactions. This binding can occur through competitive inhibition, where the inhibitor competes with the natural substrate for the active site, or allosteric inhibition, where the inhibitor binds to a different part of the enzyme, causing a conformational change that reduces its activity .
By inhibiting ENPP3, these compounds disrupt the balance of extracellular nucleotides, affecting various signaling pathways. For example, the accumulation of adenosine triphosphate in the extracellular space can activate purinergic receptors, leading to altered cell signaling that can inhibit tumor growth and metastasis .
Comparison with Similar Compounds
ENPP3 inhibitors are compared with other ectonucleotidase inhibitors, such as:
ENPP1 Inhibitors: Target ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1), which has similar functions but different tissue expression patterns.
CD73 Inhibitors: Target ecto-5’-nucleotidase (CD73), involved in the conversion of adenosine monophosphate to adenosine.
NTPDase Inhibitors: Target nucleoside triphosphate diphosphohydrolases (NTPDases), which hydrolyze extracellular nucleotides like adenosine triphosphate and adenosine diphosphate.
ENPP3 inhibitors are unique in their selectivity for ENPP3 over other ectonucleotidases, making them promising candidates for targeted cancer therapy and other therapeutic applications .
Properties
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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